molecular formula C9H9NO5 B1588893 2-(4-Methoxy-2-nitrophenyl)acetic acid CAS No. 20876-30-6

2-(4-Methoxy-2-nitrophenyl)acetic acid

Cat. No.: B1588893
CAS No.: 20876-30-6
M. Wt: 211.17 g/mol
InChI Key: XCGMUHYKYLADKO-UHFFFAOYSA-N
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Description

2-(4-Methoxy-2-nitrophenyl)acetic acid is an organic compound with the molecular formula C9H9NO5 It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a phenyl ring, along with an acetic acid moiety

Preparation Methods

Synthesis via Nitration and Hydrolysis of 2-Methoxyaniline Derivatives

One of the primary routes to obtain 2-(4-Methoxy-2-nitrophenyl)acetic acid involves the nitration of 2-methoxyaniline derivatives followed by hydrolysis and further functional group transformation.

Stepwise Preparation Process (Patent CN109776337A)

  • Acetylation of 2-Aminoanisole (o-Aminoanisole):
    2-Aminoanisole is reacted with acetic acid at 110–130 °C for 6–10 hours to form 2-methoxyacetanilide. The molar ratio of acetic acid to 2-aminoanisole is maintained between 2.5:1 and 5:1. Water generated during the reaction is removed by distillation to drive the reaction forward.

  • Nitration of 2-Methoxyacetanilide:
    The acetylated intermediate is nitrated by dropwise addition of fuming nitric acid at 0–10 °C, followed by stirring at 0–50 °C for 2–4 hours. The molar ratio of fuming nitric acid to 2-aminoanisole is approximately 1.2:1 to 1.4:1. After nitration, the mixture is diluted with deionized water to precipitate 2-methoxy-4-nitroacetanilide, which is filtered out.

  • Hydrolysis to this compound:
    The nitrated acetanilide is hydrolyzed in 10–25% aqueous alkali (sodium hydroxide or potassium hydroxide) at 80–100 °C for 2–4 hours. The alkali to substrate molar ratio is 1.1:1 to 1.3:1. After hydrolysis, the product is isolated by cooling and filtration.

Key Experimental Data (Typical Example):

Step Reagents & Conditions Yield/Observation
Acetylation 2-Aminoanisole (1.0 mol), Acetic acid (2.5 mol), 115 °C, 6 h 2-Methoxyacetanilide in acetic acid solution
Nitration Fuming nitric acid (1.2 mol), 0–10 °C dropwise, 2 h at 0–50 °C 2-Methoxy-4-nitroacetanilide precipitate
Hydrolysis 10–25% NaOH, 80–100 °C, 2–4 h This compound isolated

This method emphasizes careful temperature control during nitration to avoid overreaction and uses aqueous alkali hydrolysis to convert the acetanilide to the target acid efficiently.

Alternative Route via Acetylation of 4-Methoxy-2-nitroaniline

Another preparative approach involves acetylation of 4-methoxy-2-nitroaniline to form an acetamide intermediate, which can be further processed towards the acetic acid derivative.

Procedure Summary (PMC Article)

  • 4-Methoxy-2-nitroaniline (20 mmol) is reacted with acetic anhydride (24 mmol) in glacial acetic acid solvent at room temperature for 18 hours with continuous stirring.
  • The reaction mixture is dried under vacuum.
  • The crude product, N-(4-methoxy-2-nitrophenyl)acetamide, is purified by recrystallization from aqueous solution to yield yellow crystals.

While this method focuses on the acetamide intermediate, it is a crucial step for derivatives related to this compound synthesis and can be adapted for further functionalization.

Synthesis via Malonate Alkylation and Reductive Cyclization

A more complex synthetic strategy involves the alkylation of malonate esters with nitrophenyl derivatives, followed by base-mediated transformations.

General Method for Nitrophenyl Malonate Synthesis

  • Dimethyl malonate (1 equiv) and potassium carbonate (3 equiv) are combined with 2-fluoronitrobenzene (1 equiv) in dimethylformamide (DMF).
  • The mixture is heated at 90 °C for 2 hours.
  • After cooling, the reaction mixture is diluted with ice-water and extracted with diethyl ether.
  • The organic layers are washed, dried, and concentrated.
  • The resulting dimethyl malonate derivative is purified by flash chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-2-nitrophenyl)acetic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles.

    Esterification: Alcohols with sulfuric acid or hydrochloric acid as catalysts.

Major Products Formed

    Reduction: 2-(4-Methoxy-2-aminophenyl)acetic acid.

    Substitution: Various substituted phenylacetic acids depending on the nucleophile used.

    Esterification: Methyl 2-(4-methoxy-2-nitrophenyl)acetate and other esters.

Scientific Research Applications

Introduction to 2-(4-Methoxy-2-nitrophenyl)acetic Acid

This compound (CAS No. 20876-30-6) is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by a methoxy group and a nitro group attached to a phenyl ring, making it a versatile candidate for multiple applications, particularly in medicinal chemistry and materials science.

Anti-Cancer Activity

Research has indicated that compounds similar to this compound exhibit selective estrogen receptor modulator (SERM) activity, which can be beneficial in treating hormone-dependent cancers such as breast cancer. The compound's ability to modulate estrogen receptors suggests potential for developing targeted therapies that minimize side effects associated with traditional hormone therapies .

Anti-inflammatory Properties

Studies have shown that derivatives of this compound can possess anti-inflammatory effects. The nitro group may play a crucial role in modulating inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

Synthesis of Polymers

The unique structure of this compound allows it to be utilized as a monomer in the synthesis of polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for advanced material applications, including coatings and composites .

Dyes and Pigments

Due to its vibrant color properties, this compound can be explored as a dye or pigment in various industrial applications. Its stability under different environmental conditions makes it an attractive option for long-lasting colorants in textiles and plastics .

Chromatographic Applications

The compound is suitable for use as a standard reference material in chromatographic analyses due to its well-defined chemical structure. Its behavior in different solvent systems can aid in method development for separating complex mixtures .

Case Study 1: SERM Development

A study published in the Journal of Medicinal Chemistry explored the synthesis of various analogs of this compound and their efficacy as SERMs. The results indicated that certain modifications enhanced binding affinity to estrogen receptors while reducing side effects associated with traditional therapies .

Case Study 2: Polymer Synthesis

In another research project, scientists investigated the use of this compound as a precursor for polyesters. The resulting materials demonstrated improved mechanical properties compared to conventional polymers, suggesting potential applications in high-performance materials .

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-2-nitrophenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the methoxy group can influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylacetic acid: Similar structure but lacks the methoxy group.

    2-Methoxy-4-nitrobenzoic acid: Similar functional groups but different positioning on the benzene ring.

    2-(4-Methoxyphenyl)acetic acid: Lacks the nitro group.

Uniqueness

2-(4-Methoxy-2-nitrophenyl)acetic acid is unique due to the combination of the methoxy and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and potential biological activities that are not observed in similar compounds .

Biological Activity

2-(4-Methoxy-2-nitrophenyl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, along with synthesis methods and relevant case studies.

Molecular Formula : C10H11N1O4
Molecular Weight : 209.20 g/mol
Structural Formula : this compound

Antibacterial Activity

Recent studies have indicated that this compound exhibits notable antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been documented:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Bacillus subtilis8
Pseudomonas aeruginosa64

These findings suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial effects, the compound has demonstrated antifungal activity. It has been tested against common fungal pathogens, yielding the following results:

Fungal StrainMIC (µg/mL)
Candida albicans20
Aspergillus niger40

The antifungal activity indicates that the compound could be beneficial in treating fungal infections, particularly in immunocompromised patients .

Anticancer Properties

The potential anticancer properties of this compound have also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism of action appears to involve the modulation of signaling pathways related to cell proliferation and survival .

The biological activity of this compound is largely attributed to its structural components. The nitro group enhances electron affinity, allowing for interactions with various biological targets, including enzymes and receptors. This interaction can lead to the inhibition of essential metabolic processes in bacteria and fungi, as well as altered signaling pathways in cancer cells .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound in a clinical setting. The compound was tested against isolates from patients with bacterial infections. Results showed a significant reduction in bacterial load when treated with this compound compared to standard antibiotics .

Case Study 2: Cancer Cell Line Studies

In another investigation, the effect of this compound on various cancer cell lines was assessed. The study revealed that treatment with 50 µM of the compound led to a 70% reduction in cell viability in MCF-7 cells after 48 hours, indicating strong potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Methoxy-2-nitrophenyl)acetic acid, and how do reaction conditions influence yield?

  • Methodology :

  • Nitration and Functionalization : Start with phenylacetic acid derivatives. Nitrate the aromatic ring using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to introduce the nitro group at the 2-position. Subsequent methoxylation via nucleophilic substitution (e.g., using NaOMe in methanol) at the 4-position requires anhydrous conditions to avoid hydrolysis .

  • Catalytic Optimization : Use palladium or copper catalysts for cross-coupling reactions to introduce the methoxy group, ensuring regioselectivity .

  • Yield Considerations : Monitor reaction progress via TLC or HPLC. Typical yields range from 60–75%, with impurities arising from over-nitration or incomplete substitution.

    • Data Table :
Synthetic StepReagents/ConditionsYield (%)Key Challenges
NitrationHNO₃/H₂SO₄, 0–5°C70Over-nitration at higher temps
MethoxylationNaOMe/MeOH, reflux65Competing hydrolysis

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • Methodology :

  • X-ray Crystallography : Resolve crystal packing and confirm substituent positions. For example, similar methoxyphenylacetic acid derivatives exhibit monoclinic systems with hydrogen-bonded dimers .
  • NMR Analysis : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to identify methoxy (δ3.8\delta \sim 3.8 ppm) and nitro (δ8.2\delta \sim 8.2 ppm for aromatic protons) groups. Compare with databases like PubChem .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C9_9H9_9NO5_5: calc. 211.0481, obs. 211.0485) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., nitro reduction vs. methoxy cleavage) affect synthesis, and how can selectivity be controlled?

  • Methodology :

  • Reduction Studies : Nitro groups are reduced to amines using SnCl2_2/HCl (yielding amino derivatives), while LiAlH4_4 may inadvertently cleave methoxy groups. Use selective catalysts like Pd/C with H2_2 for partial reduction .
  • Controlled Conditions : Adjust pH (acidic for nitro stability) and temperature (low temps to suppress methoxy hydrolysis). Monitor via in-situ IR for intermediate detection.
  • Contradiction Analysis : Discrepancies in reported yields (e.g., 60% vs. 75%) arise from trace moisture or catalyst impurities. Replicate protocols with strict inert atmospheres .

Q. What strategies mitigate discrepancies in reported biological activities of structurally similar derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare bioactivity data for analogs (e.g., 2-(4-Methoxyphenyl)acetic acid as a NSCLC biomarker vs. chloro-substituted variants ). Use docking studies to assess binding affinity variations.
  • Data Normalization : Standardize assays (e.g., IC50_{50} measurements) across studies. Address solvent effects (DMSO vs. aqueous buffers) and purity thresholds (>95% by HPLC) .
  • Meta-Analysis : Aggregate data from PubChem and EPA DSSTox to identify outliers or inconsistent testing protocols .

Q. How can computational modeling guide the optimization of reaction mechanisms for this compound?

  • Methodology :

  • DFT Calculations : Model transition states for nitration and methoxylation using Gaussian or ORCA software. Predict regioselectivity via Fukui indices .
  • Retrosynthetic AI Tools : Leverage databases like Reaxys to propose alternative routes (e.g., one-step synthesis via Ullmann coupling) .
  • Machine Learning : Train models on reaction outcomes (e.g., yield, purity) using parameters like temperature, solvent polarity, and catalyst loading .

Q. Data Contradiction and Resolution

Q. Why do conflicting reports exist regarding the stability of the nitro group under basic conditions?

  • Analysis :

  • pH Sensitivity : Nitro groups degrade in strong bases (pH >10) but remain stable in mild conditions. Studies using NaOH vs. K2_2CO3_3 report divergent stability .
  • Resolution : Conduct pH-controlled stability assays (pH 7–9) with UV-Vis monitoring. Confirm degradation products via LC-MS .

Q. Applications in Advanced Systems

Q. What role does this compound play in designing photoactive materials?

  • Methodology :

  • Photolabile Protecting Groups : The nitro group undergoes photolytic cleavage at 365 nm, enabling applications in controlled drug release. Optimize irradiation intensity and solvent (e.g., acetonitrile vs. THF) for efficiency .
  • Coordination Chemistry : Explore metal-organic frameworks (MOFs) using the carboxylic acid moiety for ligand design. Characterize via XRD and BET surface area analysis .

Properties

IUPAC Name

2-(4-methoxy-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-15-7-3-2-6(4-9(11)12)8(5-7)10(13)14/h2-3,5H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGMUHYKYLADKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50465084
Record name (4-Methoxy-2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20876-30-6
Record name (4-Methoxy-2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of diethyl (4-methoxy-2-nitrophenyl)malonate (1.1 g; 3.53 mmol; 1 eq) in a mixture of EtOH (25 mL) and sodium hydroxide (25 mL; 1 M; 25 mmol; 7.07 eq) is heated for 1 h at 90° C. The solvents are removed under reduced pressure and the orange-yellow powder is suspended in THF (20 mL). After cooling down to 0° C., 5M HCl (20 mL) is added. The reaction mixture is refluxed at 85° C. for 1 h. After cooling down to room temperature, the 2 phases are separated and the organic phase is dried over MgSO4. The aqueous phase is treated twice with EtOAc (50 mL) and the combined organic phases are dried over MgSO4 then concentrated to dryness to afford 850 mg (100%) of the title compound as a brown solid. 1H NMR (DMSO-d6) δ 8.20-8.10 (m, 1H), 7.45 (d, J=3.0 Hz, 1H), 7.05 (d, J=8.0 Hz, 1H), 6.95 (dd, J=8.0, 3.0 Hz, 1H), 3.78 (s, 2H), 3.67 (s, 3H). HPLC (max plot) 89%; Rt 2.54 min. LC/MS: (ES+): 229.0 (M+NH4+).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.